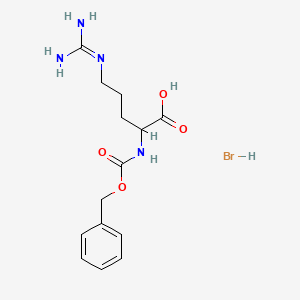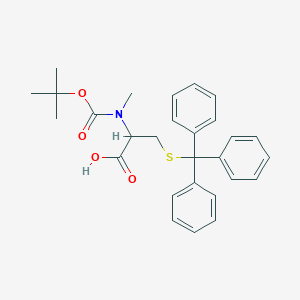
N-Boc-N-methyl-S-trityl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-methyl-S-trityl-L-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the sulfur atom is protected by a trityl group, and the amino group is methylated. This compound is commonly used in peptide synthesis and serves as a protected form of cysteine to prevent unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methyl-S-trityl-L-cysteine typically involves the following steps:
Protection of the Sulfur Group: The sulfur atom of L-cysteine is protected by reacting it with trityl chloride in the presence of a base such as triethylamine. This forms S-trityl-L-cysteine.
Protection of the Amino Group: The amino group is then protected by reacting the S-trityl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming N-Boc-S-trityl-L-cysteine.
Methylation of the Amino Group: Finally, the amino group is methylated using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-N-methyl-S-trityl-L-cysteine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and trityl protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the sulfur atom or the amino group.
Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while trityl deprotection can be achieved using mild acids like acetic acid.
Substitution: Methyl iodide is used for methylation of the amino group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products:
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Methylated Derivatives: Methylation reactions yield N-methylated cysteine derivatives.
Aplicaciones Científicas De Investigación
N-Boc-N-methyl-S-trityl-L-cysteine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protecting groups prevent unwanted side reactions.
Bioconjugation: The compound is used in bioconjugation reactions to attach cysteine residues to other molecules.
Drug Development: It serves as an intermediate in the synthesis of cysteine-containing drugs and bioactive peptides.
Biological Studies: The compound is used in studies involving cysteine metabolism and the role of cysteine residues in proteins.
Mecanismo De Acción
The mechanism of action of N-Boc-N-methyl-S-trityl-L-cysteine involves the protection of the cysteine residue during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the trityl group protects the sulfur atom. This allows for selective reactions at other functional groups without affecting the cysteine residue .
Comparación Con Compuestos Similares
N-Boc-S-trityl-L-cysteine: Similar to N-Boc-N-methyl-S-trityl-L-cysteine but without the methylation of the amino group.
N-Boc-L-cysteine: Lacks the trityl protection on the sulfur atom.
N-methyl-L-cysteine: Lacks both Boc and trityl protecting groups.
Uniqueness: this compound is unique due to the combination of Boc and trityl protecting groups along with the methylation of the amino group. This provides enhanced stability and selectivity during peptide synthesis compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H31NO4S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29(4)24(25(30)31)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,31) |
Clave InChI |
IWQYQHAVCMXYML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
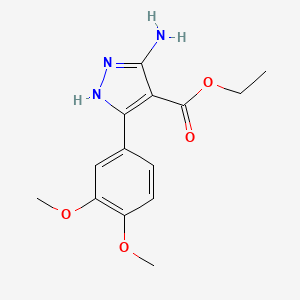
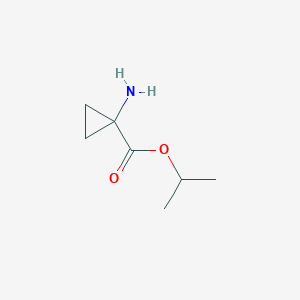
![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)
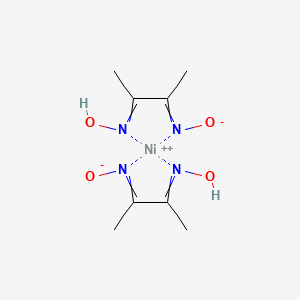
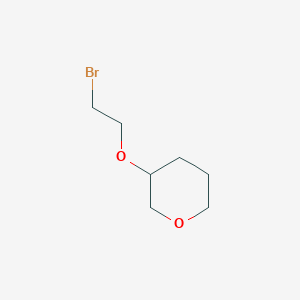

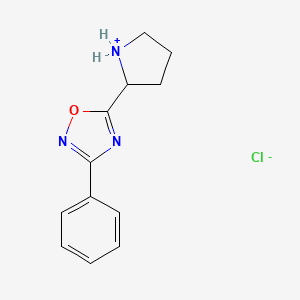
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)

![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
